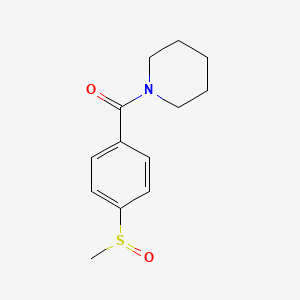![molecular formula C12H20N2O2 B7509496 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a potent and selective inhibitor of the calcium-permeable AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide acts as a selective inhibitor of the calcium-permeable AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By inhibiting the AMPA receptor, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide reduces the influx of calcium ions into the cell, which in turn reduces the excitability of the neuron. This results in a decrease in synaptic transmission and a reduction in the activity of the neuron.
Biochemical and physiological effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been shown to have several biochemical and physiological effects on the brain and nervous system. It has been shown to enhance synaptic plasticity and long-term potentiation, which are crucial for learning and memory processes. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has also been shown to reduce neuronal damage and cell death in animal models of neurological disorders. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
实验室实验的优点和局限性
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has several advantages for lab experiments, including its high purity and potency, its selective inhibition of the AMPA receptor, and its ability to enhance cognitive function and memory. However, there are also some limitations to using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide in lab experiments. For example, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide can be toxic at high doses, and it may not be suitable for use in certain animal models or cell cultures.
未来方向
There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide. One area of interest is the development of new and more efficient synthesis methods for N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide. Another area of interest is the investigation of the potential therapeutic applications of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Additionally, further research is needed to understand the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide on the brain and nervous system, as well as its potential side effects and toxicity.
合成方法
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the cyclopropanecarbonyl group. The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been described in detail in several research papers, and it involves the use of various reagents and catalysts. The final product is obtained in high yield and purity, making it suitable for further research and experimentation.
科学研究应用
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been shown to enhance cognitive function and memory in animal models of these diseases, and it has also been shown to protect against neuronal damage and cell death. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-11(15)13-10-5-7-14(8-6-10)12(16)9-3-4-9/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWFAJHZLYGAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)


![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)




![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)

